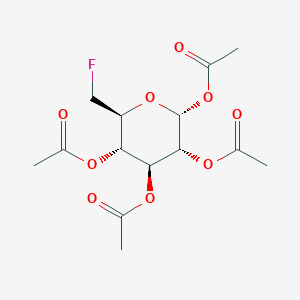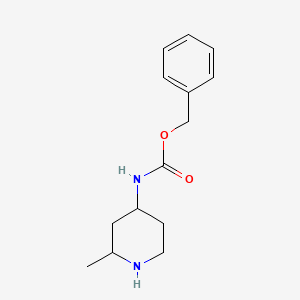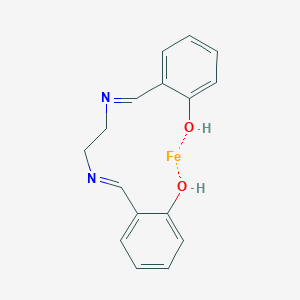
N,N-Bis(salicylidene)ethylenediamine iron(ii)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(salicylidene)ethylenediamine iron(ii) is a coordination compound that has gained significant attention in the field of inorganic chemistry due to its unique structure and versatile properties. This compound is formed by the reaction of N,N-Bis(salicylidene)ethylenediamine, commonly known as salen, with iron(ii) ions. The resulting complex exhibits interesting chemical and physical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(salicylidene)ethylenediamine iron(ii) typically involves the reaction of N,N-Bis(salicylidene)ethylenediamine with iron(ii) salts. One common method is to dissolve N,N-Bis(salicylidene)ethylenediamine in a suitable solvent, such as acetone, and then add an iron(ii) salt, such as iron(ii) chloride, to the solution. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(salicylidene)ethylenediamine iron(ii) can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(salicylidene)ethylenediamine iron(ii) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the iron(ii) center and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur when the complex is treated with other ligands, such as phosphines or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N-Bis(salicylidene)ethylenediamine iron(ii) may result in the formation of iron(iii) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
N,N-Bis(salicylidene)ethylenediamine iron(ii) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Bis(salicylidene)ethylenediamine iron(ii) involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating to the metal center through its nitrogen and oxygen atoms. This coordination can influence the redox properties of the metal center, making it useful in catalytic and biological applications. In the case of its anticancer activity, the compound induces ferroptosis by generating reactive oxygen species and increasing lipid peroxidation .
Comparación Con Compuestos Similares
N,N-Bis(salicylidene)ethylenediamine iron(ii) can be compared with other similar coordination compounds, such as:
N,N-Bis(salicylidene)ethylenediaminocobalt(ii):
N,N-Bis(salicylidene)ethylenediaminenickel(ii): This nickel-based complex is another example of a salen-type coordination compound with unique catalytic properties.
The uniqueness of N,N-Bis(salicylidene)ethylenediamine iron(ii) lies in its ability to form stable complexes with iron(ii) ions, which can undergo various redox reactions and exhibit significant biological activities.
Propiedades
Fórmula molecular |
C16H16FeN2O2 |
|---|---|
Peso molecular |
324.15 g/mol |
Nombre IUPAC |
2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2; |
Clave InChI |
BTAZJRYBYAWUPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


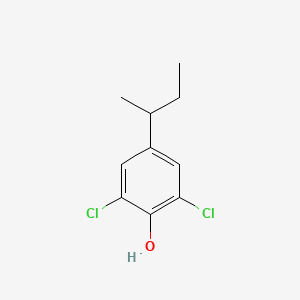
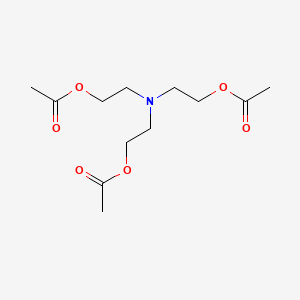
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
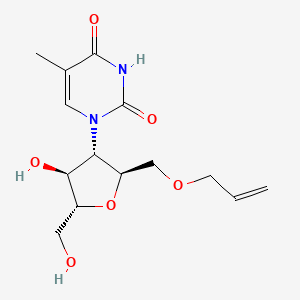
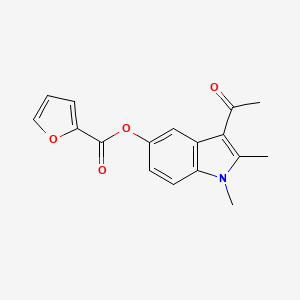
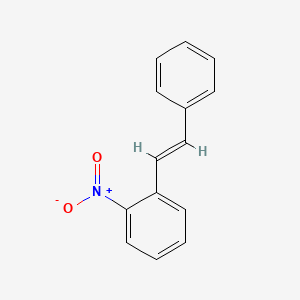
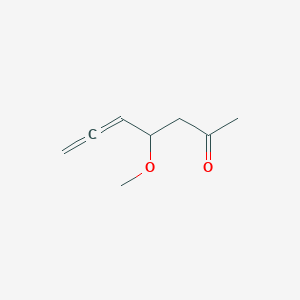


![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)

